Lactamidopropyl trimonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93507-51-8 |
|---|---|
Molecular Formula |
C9H21N2O2.Cl C9H21ClN2O2 |
Molecular Weight |
224.73 g/mol |
IUPAC Name |
3-(2-hydroxypropanoylamino)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-8(12)9(13)10-6-5-7-11(2,3)4;/h8,12H,5-7H2,1-4H3;1H |
InChI Key |
ARKKBZAGEJJTEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
Structure Function Relationships and Physicochemical Principles
Cationic Charge Density and its Influence on Interfacial Adsorption
Lactamidopropyl trimonium chloride possesses a localized positive charge on its quaternary ammonium (B1175870) headgroup. ewg.org This cationic nature is fundamental to its primary function as a conditioning agent, which relies on its ability to adsorb onto negatively charged surfaces. The charge density of a molecule dictates the strength and nature of these electrostatic interactions. In the case of this compound, a relatively small molecule, the charge is concentrated on the trimethylammonium group.
The adsorption of cationic surfactants is significantly influenced by the charge density of both the surfactant and the substrate. diva-portal.org Substrates like human hair and skin carry a net negative charge at physiological pH, due to the presence of deprotonated amino acid residues in keratin (B1170402) proteins. researchgate.net This creates an electrostatic attraction for the cationic headgroup of this compound. The initial adsorption is driven primarily by this strong electrostatic interaction between the positively charged surfactant and the negative sites on the substrate. researchgate.netnih.gov
The influence of cationic charge density on adsorption can be observed through measurements of zeta potential, which indicates the magnitude of the electrostatic charge at the solid-liquid interface. For instance, negatively charged surfaces like silica (B1680970) or quartz exhibit a significant shift towards positive zeta potential values upon the adsorption of cationic surfactants, confirming the charge-driven nature of the interaction. researchgate.netresearchgate.net As more cationic molecules adsorb, they neutralize the initial negative charge of the substrate and can eventually lead to a charge reversal, where the surface becomes net positive. This process is crucial for its function as an antistatic agent, as it neutralizes the static charges that can build up on hair fibers. specialchem.com
Role of the Lactamide (B1674226) Group in Hydrogen Bonding and Solvation
A distinguishing feature of this compound is its lactamide group, which contains both a hydroxyl (-OH) and an amide (-CONH-) moiety. This group plays a critical role in the molecule's solubility and its interaction with water and substrates through hydrogen bonding.
Hydrogen bonds are directional interactions between a hydrogen atom in a polar bond (like O-H or N-H) and an electronegative atom (like oxygen or nitrogen). researchgate.net The lactamide group provides multiple sites for such interactions. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen of the amide, can act as hydrogen bond acceptors.
This capacity for extensive hydrogen bonding significantly influences the compound's solvation in aqueous systems. Water molecules can form a structured hydration shell around the lactamide group, enhancing its water solubility and modifying the properties of the surrounding water. nih.gov This is a key feature for its use as a humectant, an agent that helps to retain moisture.
Furthermore, the hydrogen-bonding capability of the lactamide group contributes to the molecule's adsorption onto substrates like hair and skin. Keratin, the primary protein in hair and skin, also presents numerous sites for hydrogen bonding (e.g., from peptide backbones and various amino acid side chains). The lactamide group can thus form secondary bonds with the substrate, reinforcing the initial electrostatic attraction of the cationic headgroup. This multi-point interaction can lead to a more robust and substantive conditioning effect. Studies on other surfactants containing amide bonds have confirmed the presence of strong intermolecular hydrogen bonding using techniques like ¹H NMR and FT-IR spectroscopy. nih.gov
Conformational Dynamics and Self-Assembly Behavior in Aqueous and Non-Aqueous Systems
The structure of this compound combines a rigid cationic headgroup with a flexible propyl chain and a polar lactamide tail. This combination allows for significant conformational dynamics, which in turn governs its self-assembly into more complex structures in both water-based and oil-based systems.
The molecule's flexibility arises from the rotation around the single bonds in the propyl chain. This allows the molecule to adopt various conformations in solution, a process influenced by its interactions with the solvent and other molecules. In aqueous solutions, hydrophobic interactions will drive the non-polar parts of the molecule to minimize contact with water, a key factor in self-assembly.
This drive to minimize unfavorable interactions leads to the formation of aggregates, such as micelles, above a certain concentration known as the critical micelle concentration (CMC). wikipedia.orgnih.gov In these structures, the hydrophobic parts of the molecules typically form a core, while the hydrophilic cationic headgroups and polar lactamide groups remain exposed to the aqueous environment. The specific shape and size of these aggregates are determined by the molecule's geometry and the solution conditions.
The self-assembly process is a dynamic equilibrium. Studies on similar flexible molecules show that they can exhibit complex intramolecular hydrogen bonding and significant atomic fluctuations, which are crucial for their assembly into functional architectures. researchgate.netnih.gov In non-aqueous systems, the self-assembly would be inverted, with the polar lactamide and cationic groups forming the core of a reverse micelle to minimize contact with the non-polar solvent. city.ac.uk
Micellar and Supramolecular Assembly Characterization via Spectroscopic and Scattering Techniques
The characterization of micellar and other supramolecular assemblies formed by surfactants like this compound is crucial for understanding their behavior in formulations. Various advanced analytical techniques are employed to elucidate the structure, size, shape, and dynamics of these aggregates.
Spectroscopic techniques provide information on the local environment of the molecules within an assembly.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 2D NMR techniques like NOESY, can reveal the proximity of different parts of the molecule within an aggregate, confirming, for example, the existence of intermolecular hydrogen bonds or the folding of the molecule. nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy is sensitive to the vibrational modes of chemical bonds and can be used to study changes in hydrogen bonding upon aggregation. nih.gov
Fluorescence Spectroscopy , using probe molecules, is a common method to determine the critical micelle concentration (CMC). unina.ityoutube.com The fluorescence of the probe changes significantly when it moves from the polar aqueous environment into the non-polar interior of a micelle, and the concentration at which this change occurs is the CMC.
Small-Angle Neutron Scattering (SANS) is particularly well-suited for studying surfactant solutions. By using deuterated solvents (like D₂O), a high contrast can be achieved between the hydrogen-rich surfactant aggregates and the solvent. SANS data can be modeled to determine the shape (e.g., spherical, ellipsoidal, cylindrical), size, and aggregation number (the number of molecules in a single micelle) of the assemblies. rsc.orgresearchgate.netnih.govresearchgate.net
Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. This technique is used to determine the hydrodynamic radius of micelles and other aggregates in solution. nih.gov
These techniques have shown that quaternary ammonium surfactants can form a variety of structures, from simple ellipsoidal micelles to long, threadlike micelles, depending on their molecular structure, concentration, and the presence of salts. nih.gov
Mechanisms of Adsorption and Desorption at Various Substrate Interfaces
The primary function of this compound as a conditioning agent is predicated on its adsorption from a solution or formulation onto a substrate, most notably hair and skin. The mechanism of this adsorption is a multi-step process governed by a combination of forces.
For a keratinous substrate like human hair, the process begins with the diffusion of the cationic surfactant molecules to the hair surface. The initial and most significant driving force for adsorption is the electrostatic attraction between the positively charged trimethylammonium headgroup and the negatively charged sites on the hair cuticle. researchgate.netnih.gov
As the concentration of the surfactant at the surface increases, a monolayer is formed. In this layer, the surfactant molecules are believed to orient themselves with their cationic heads "anchored" to the hair surface and their more hydrophobic portions directed away from the fiber. nih.govresearchgate.net This orientation dramatically changes the surface properties of the hair, reducing friction between fibers.
At higher surfactant concentrations, a second layer can adsorb on top of the first through hydrophobic interactions between the alkyl portions of the molecules. This results in the formation of a bilayer structure, with the cationic headgroups of the second layer facing the aqueous phase. nih.govresearchgate.net This bilayer structure can further modify the feel and wettability of the hair.
The kinetics of this adsorption process for similar cationic surfactants on hair have been found to fit a pseudo-second-order kinetic model. nih.govspm.com.cn The equilibrium of adsorption is often described by the Freundlich adsorption isotherm, which is characteristic of adsorption onto heterogeneous surfaces like hair. researchgate.netspm.com.cn
Desorption, or the removal of the surfactant, is typically achieved by rinsing with water. While loosely bound molecules and the outer layers of a bilayer may be rinsed away, the initial electrostatically-bound monolayer is more strongly attached and less prone to desorption, leading to the substantive conditioning effect that persists after rinsing. researchgate.net
Interactions with Biological Substrates: Mechanisms and Characterization
Hair Fiber Interactions and Conditioning Mechanisms
The primary function of Lactamidopropyl trimonium chloride in hair care products is to deliver conditioning benefits. This is accomplished through a series of physicochemical interactions with the hair fiber, which is primarily composed of the protein keratin (B1170402).
Hair fibers, especially when damaged by chemical treatments or environmental stressors, develop a net negative charge. This anionic character arises from the deprotonation of carboxylic acid groups within the amino acid residues of keratin, such as aspartic acid and glutamic acid. The isoelectric point of hair, the pH at which it carries no net electrical charge, is approximately 3.67. In the typical pH range of cleansing and conditioning products, which is above this point, the hair surface is negatively charged.
As a cationic molecule, this compound is strongly drawn to these anionic sites on the hair's surface. This electrostatic attraction is the fundamental force driving its deposition from aqueous solutions like shampoos and conditioners. The positively charged trimethylammonium head of the molecule binds to the negatively charged areas on the keratin surface, resulting in the adsorption of the molecule onto the hair fiber.
The adsorption of this compound molecules onto the hair surface neutralizes the negative charges. This neutralization diminishes the electrostatic repulsion between individual hair fibers, a key factor in hair flyaways and frizz. By mitigating the surface charge, the fibers can align more smoothly, leading to a more managed and orderly appearance.
This surface modification also leads to a significant decrease in the coefficient of friction between hair fibers. The deposited layer of this compound functions as a lubricant, smoothing the cuticular scales and enabling the fibers to glide past one another with ease. This reduction in friction is directly responsible for the detangling and smoothing sensations associated with conditioning products and results in improved combability in both wet and dry hair.
The deposition of this compound onto the hair cuticle results in the formation of a thin, often non-uniform, adsorbed film. The characteristics of this film, including its thickness and coverage, are influenced by several factors, such as the concentration of the ingredient in the product, the pH of the formulation, and the initial condition of the hair.
Advanced imaging techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) are employed to visualize and characterize these adsorbed layers. AFM studies can reveal the topography of the treated hair, often showing a smoother surface with less pronounced cuticle edges compared to untreated hair. Spectroscopic methods like X-ray photoelectron spectroscopy (XPS) can confirm the presence of nitrogen from the quaternary ammonium (B1175870) group on the hair surface, providing direct evidence of deposition. This adsorbed layer is typically nanometers thin, providing conditioning without causing excessive buildup that can weigh the hair down.
The adsorption of this compound can influence the mechanical properties of hair fibers. While it does not penetrate deep into the cortex to alter the hair's bulk strength, the surface modification can affect properties such as elasticity and break stress at the surface level. The lubricating film can minimize stress concentrations at surface flaws, which may slightly increase the force required to break a single fiber.
A more significant effect is the alteration of the hair's surface energy. The deposition of this cationic surfactant renders the hair surface more hydrophobic. This change can be quantified through contact angle measurements, where a higher contact angle with water signifies a more hydrophobic surface. This increased hydrophobicity can lead to faster drying times and helps to shield the hair from environmental moisture, thereby preserving the hairstyle.
Skin Surface Interactions and Hydration Mechanisms
In skincare formulations, this compound is utilized for its moisturizing and substantive qualities. Its efficacy is rooted in its interactions with the stratum corneum, the outermost layer of the skin.
The stratum corneum is a complex structure of corneocytes (flattened, non-living skin cells) embedded in a lipid-rich matrix. The proteins within the corneocytes, mainly keratin, and the intercellular lipids, which include ceramides, cholesterol, and free fatty acids, offer binding sites for this compound.
Similar to its behavior with hair, the cationic head of this compound can electrostatically bind to negatively charged sites on the skin's surface proteins. Furthermore, its interaction with the lipid matrix is crucial. The lipophilic alkyl chain of the molecule can integrate with the lipid bilayers of the stratum corneum, which can help to fortify the skin's natural barrier.
The lactamido group within the molecule is capable of forming hydrogen bonds. This feature is central to its hydration mechanism. The lactamido moiety can attract and hold water molecules from the surrounding environment at the skin's surface, thereby enhancing skin hydration. This humectant property, combined with its ability to adhere to the skin, provides a durable moisturizing effect. The molecule establishes a conditioning layer on the skin that aids in reducing transepidermal water loss (TEWL) and preserving skin moisture levels.
Influence on Skin Barrier Function Integrity
The skin barrier, primarily located in the stratum corneum, is essential for preventing excessive water loss and protecting against external insults. The integrity of this barrier is largely dependent on the highly organized structure of its intercellular lipids. Quaternary ammonium compounds can interact with and potentially disrupt this ordered lipid arrangement.
Studies on various QACs have demonstrated their potential to increase transepidermal water loss (TEWL), an indicator of a compromised skin barrier. frontiersin.orgnih.gov For instance, daily application of dodecyltrimethylammonium (B156365) bromide (DTAB) has been shown to induce skin dryness and erythema, alongside an increase in TEWL. frontiersin.orgnih.gov The amphiphilic nature of these molecules allows them to intercalate into the lipid layers of the stratum corneum. frontiersin.orgnih.gov This insertion can disrupt the tight packing of the lipid lamellae, leading to a less cohesive and more permeable barrier. While direct studies on this compound are not prevalent, its structural similarities to other QACs suggest it may have a similar, concentration-dependent impact on skin barrier integrity. However, it is also designed as a humectant, which implies a function in attracting and retaining water, a property that could counteract potential barrier disruption at typical use concentrations.
| Quaternary Ammonium Compound | Observed Effect on Skin Barrier | Reference |
| Dodecyltrimethylammonium bromide (DTAB) | Increased transepidermal water loss (TEWL), erythema, and skin dryness with repeated application. | frontiersin.orgnih.gov |
| Benzalkonium chloride (BAC) | Can induce irritant contact dermatitis, suggesting disruption of the skin barrier. dovepress.com | dovepress.com |
Mechanisms of Water Retention and Hydration on Dermal Surfaces
This compound is marketed as a humectant, a substance that attracts and holds water molecules. specialchem.com This property is attributed to the presence of hydrophilic functional groups within its structure, namely the hydroxyl group of the lactamide (B1674226) moiety and the positively charged quaternary ammonium group. These groups can form hydrogen bonds with water, drawing moisture from the environment onto the skin's surface.
The mechanism of hydration involves the binding of water molecules to the humectant, which is deposited on the stratum corneum. This creates a hydrated layer on the skin, which can contribute to a feeling of smoothness and reduce the appearance of dryness. Furthermore, the cationic nature of the trimethylammonium group promotes substantivity, meaning it adheres to the negatively charged surface of the skin and hair, prolonging its moisturizing effect. This electrostatic interaction helps to keep the humectant and its associated water molecules on the dermal surface for an extended period. Manufacturer data for a product containing this compound suggests it has significant water absorption and retention properties. specialchem.com
| Functional Group | Proposed Role in Hydration |
| Hydroxyl (-OH) group | Forms hydrogen bonds with water molecules. |
| Quaternary ammonium group | Attracts water and provides substantivity to the skin surface through electrostatic interactions. |
Interactions with Model Biological Membranes and Liposomes
Model biological membranes, such as liposomes and lipid bilayers, are invaluable tools for studying the direct interactions of compounds with cell membranes in a controlled environment.
Cationic surfactants, including QACs, are known to interact strongly with the negatively charged surfaces of many biological membranes. nih.govcsic.es This interaction is initially driven by electrostatic attraction between the positively charged quaternary ammonium headgroup and the anionic components of the lipid bilayer, such as phosphatidylglycerol or cardiolipin. nih.govnih.gov
Following this initial binding, the hydrophobic tail of the surfactant can insert into the nonpolar core of the lipid bilayer. nih.gov This insertion disrupts the packing of the lipid molecules, which can lead to membrane permeabilization. Studies on various cationic surfactants have shown that this can result in the formation of pores or holes in the membrane, leading to the leakage of intracellular contents. rsc.orgd-nb.info The extent of permeabilization is often dependent on the concentration of the surfactant and the length of its hydrophobic tail. While specific data for this compound is not available, its amphiphilic structure suggests it would follow a similar mechanism of membrane interaction.
The insertion of QACs into a lipid bilayer can significantly alter its structural and dynamic properties. rsc.org The presence of these amphiphilic molecules can increase the fluidity of the membrane by disrupting the ordered packing of the lipid acyl chains. rsc.org This is often observed as a decrease in the main phase transition temperature of the lipids.
Furthermore, the interaction of cationic surfactants with lipid bilayers can lead to changes in the lateral organization of the lipids. nih.gov It has been shown that QACs can induce the clustering of negatively charged lipids within the membrane, attracting them to the site of surfactant insertion. nih.gov This can lead to phase separation and the formation of lipid domains with different compositions and properties. Molecular dynamics simulations of QACs interacting with model bacterial membranes have illustrated this process, showing the congregation of negatively charged lipids around the inserted QAC molecules. nih.gov
| Interaction | Effect on Lipid Bilayer | Supporting Evidence from Related Compounds |
| Electrostatic Binding | Initial attraction of the cationic headgroup to anionic lipids in the membrane. | Observed for a wide range of cationic surfactants and polymers. nih.govcsic.es |
| Hydrophobic Insertion | Penetration of the alkyl tail into the nonpolar core of the bilayer. | A key step in the membrane disruption by amphiphilic molecules. nih.gov |
| Membrane Permeabilization | Formation of pores or defects, leading to leakage. | Demonstrated for various QACs through leakage assays with liposomes. rsc.orgd-nb.info |
| Altered Fluidity | Disruption of lipid packing, leading to a more fluid membrane. | Often measured by techniques like differential scanning calorimetry. csic.es |
| Lipid Reorganization | Induction of lipid clustering and domain formation. | Visualized through molecular dynamics simulations. nih.gov |
Protein and Nucleic Acid Interactions
The positively charged trimethylammonium group of this compound can form electrostatic complexes with negatively charged sites on proteins. google.com This interaction is a fundamental principle behind the use of cationic conditioning agents on hair, which is composed of the protein keratin. The binding of the cationic molecule to the negatively charged surface of the hair shaft reduces static electricity and imparts a smoother feel. A similar interaction can be expected with skin proteins.
The complexation is generally reversible and dependent on factors such as pH, ionic strength, and the charge density of both the protein and the cationic molecule. While high concentrations of some surfactants can lead to protein denaturation, at the concentrations typically found in personal care products, the primary interaction is expected to be a surface-level electrostatic association.
Impact on Protein Conformation and Stability
There is a lack of specific research detailing the impact of this compound on protein conformation and stability. General principles of cationic surfactant-protein interactions suggest that they are governed by a combination of electrostatic and hydrophobic forces. The positively charged quaternary ammonium group is expected to interact with negatively charged residues on a protein's surface.
In the context of hair care, the primary protein of interaction is keratin. Cationic surfactants, in general, adsorb to the negatively charged surface of hair, which helps to smooth the cuticle and reduce static. nih.gov This interaction is primarily charge-driven. nih.gov Some research on other quaternary ammonium compounds with amide linkages suggests these "soft quats" may have different interaction profiles compared to traditional QACs, potentially influencing how they affect protein structure. rsc.org However, direct studies on this compound are not available to provide specific data on changes in protein secondary or tertiary structure, or its effect on protein stability.
Potential for Nucleic Acid Condensation and Delivery System Research
The potential of this compound for nucleic acid condensation and as a component in delivery systems is an area that appears to be unexplored in dedicated research literature. Cationic surfactants are known to be capable of condensing negatively charged DNA and RNA through electrostatic interactions, a principle that is fundamental to the development of non-viral gene delivery vectors.
The process typically involves the neutralization of the phosphate (B84403) backbone of the nucleic acid by the cationic head groups of the surfactant. This allows the nucleic acid to collapse into a more compact structure. The hydrophobic tails of the surfactant molecules can further stabilize these condensed particles. While this is a well-established concept for many cationic lipids and surfactants, no specific studies or data tables detailing the efficiency, mechanism, or resulting particle characteristics of nucleic acid condensation by this compound could be identified. Research into "soft" quaternary ammonium compounds with amide bonds has been conducted in the context of antibacterial agents, with some investigation into their membrane interactions, but this does not extend to nucleic acid delivery applications. rsc.org
Formulation Science and Compatibility Studies in Complex Systems
Synergistic and Antagonistic Interactions with Co-surfactants and Polymeric Components
The performance of lactamidopropyl trimonium chloride in a formulation is significantly influenced by its interactions with other surfactants and polymers. These interactions can be either synergistic, leading to enhanced performance, or antagonistic, resulting in reduced efficacy or instability.
Synergistic Interactions:
Generally, strong synergistic interactions are observed between cationic surfactants like this compound and anionic surfactants. core.ac.uksemanticscholar.org This synergy often leads to a reduction in the critical micelle concentration (cmc) of the mixed surfactant system, indicating a more efficient packing of surfactant molecules at interfaces. core.ac.uk The electrostatic attraction between the oppositely charged head groups is a primary driver for this interaction. semanticscholar.org Studies on similar cationic/anionic surfactant systems have shown that this synergy can lead to improved properties such as viscosity, detergency, and foam stability. semanticscholar.org For instance, the interaction between a cationic surfactant and an anionic surfactant can form a hydrophobic mixed surfactant that behaves like a non-ionic surfactant, altering the interfacial properties of the formulation. semanticscholar.org
Antagonistic Interactions:
Conversely, the combination of cationic and anionic components can also lead to precipitation, especially in clear formulations, due to the formation of insoluble complexes. semanticscholar.org This is a common challenge for formulators. The interaction between the cationic this compound and anionic polymers can also be antagonistic, potentially leading to phase separation and loss of viscosity. google.com
Rheological Modulation in Dispersions and Emulsions
This compound can significantly influence the rheological properties of dispersions and emulsions. The rheology of such systems is governed by interparticle interactions. doi.org As a cationic surfactant, this compound can adsorb onto the surface of dispersed particles, modifying their surface charge and, consequently, the electrostatic interactions between them.
In aqueous dispersions, the presence of charged particles can lead to the formation of a viscoelastic network, influencing properties like viscosity, storage modulus (G'), and loss modulus (G''). doi.org The modulation of surface charge by surfactants like this compound can either enhance or reduce these rheological parameters. For example, in a system where particles are stabilized by electrostatic repulsion, the addition of a cationic surfactant could lead to charge neutralization, causing aggregation and an increase in viscosity. Conversely, in other systems, it might disrupt an existing network, leading to a decrease in viscosity. doi.org The concentration of the surfactant, the nature of the dispersed phase, and the presence of other electrolytes are critical factors determining the final rheological profile. nih.gov
Complexation with Anionic Polymeric Rheology Modifiers
The interaction between the cationic this compound and anionic polymeric rheology modifiers is a critical aspect of formulation science, often leading to the formation of polyelectrolyte complexes (PECs). journal-dtt.orgnih.govreinventionjournal.org These complexes are formed through strong electrostatic interactions between the oppositely charged polymer and surfactant. nih.govreinventionjournal.org
Mechanistic Investigations of Polyelectrolyte Complex Formation
The formation of PECs is a multi-step process. journal-dtt.org It begins with the initial electrostatic attraction between the cationic groups of this compound and the anionic groups on the polymer chain. journal-dtt.org This is followed by the release of counter-ions (like chloride and sodium ions) into the solution, which is an entropically favorable process and a major driving force for complexation. reinventionjournal.org The resulting complex can exist in various forms, such as soluble complexes, precipitates, or coacervates, depending on factors like the charge density of the polyelectrolytes, their mixing ratio, the ionic strength of the solution, and the order of addition. journal-dtt.org Other interactions, such as hydrogen bonding and hydrophobic interactions, can also play a role in the formation and stability of these complexes. nii.ac.jp
Strategies for Optimizing Colloidal Stability and Mitigating Turbidity
The formation of large, insoluble polyelectrolyte complexes can lead to turbidity and precipitation, which is undesirable in many cosmetic formulations. semanticscholar.orggoogle.com Several strategies can be employed to optimize colloidal stability and mitigate this issue.
One common approach is the use of a co-surfactant, such as a zwitterionic or non-ionic surfactant. semanticscholar.org These co-surfactants can be incorporated into the mixed micelles, reducing the charge density and steric hindrance, thereby preventing large-scale aggregation and precipitation. semanticscholar.org Another strategy involves controlling the stoichiometry of the cationic and anionic components. An excess of one of the components can sometimes lead to the formation of soluble, charged complexes rather than neutral, insoluble ones. semanticscholar.org
Furthermore, the inclusion of certain ions can influence stability. For example, specific ion effects, such as the interaction of calcium ions with polysaccharide coatings, have been shown to enhance colloidal stability in some systems. frontiersin.org Careful control over the formulation's pH and ionic strength is also crucial, as these parameters directly affect the ionization of the polyelectrolytes and the screening of electrostatic interactions. journal-dtt.org
Below is a table summarizing strategies to optimize colloidal stability:
| Strategy | Mechanism of Action | Desired Outcome |
| Addition of Co-surfactant (Zwitterionic/Non-ionic) | Reduces charge density of mixed micelles, provides steric hindrance. | Prevents large-scale aggregation and precipitation. |
| Control of Stoichiometry | An excess of one polyelectrolyte can lead to the formation of soluble, charged complexes. | Avoids the formation of neutral, insoluble precipitates. |
| pH and Ionic Strength Adjustment | Affects the degree of ionization of polyelectrolytes and screens electrostatic interactions. | Fine-tunes the balance of attractive and repulsive forces. |
| Inclusion of Specific Ions | Can enhance stability through specific binding interactions with polymers. | Improves hydration and steric stabilization. |
Long-term Stability and Degradation Kinetics in Multi-Component Formulations
Ensuring the long-term stability of formulations containing this compound is essential for product quality and efficacy. netpharmalab.es Stability studies are designed to assess how the properties of a product change over time under various environmental conditions, such as temperature, humidity, and light. netpharmalab.esarchivepp.com
The degradation of this compound in a multi-component formulation can be influenced by several factors, including interactions with other ingredients, pH, and exposure to heat and light. netpharmalab.es For instance, the presence of certain enzymes or microorganisms could potentially lead to the breakdown of the amide linkage. The interaction with anionic components, as discussed earlier, can also lead to physical instability over time, such as precipitation or changes in viscosity.
Long-term stability testing typically involves storing the product at controlled conditions, often for several months to years, and periodically evaluating key parameters. npra.gov.my These parameters may include appearance, color, odor, pH, viscosity, and the concentration of the active ingredient. archivepp.com Accelerated stability studies, conducted at elevated temperatures, are often used to predict the long-term stability and to quickly identify potential degradation pathways. netpharmalab.esgmp-compliance.org The data from these studies are used to establish the product's shelf life and recommended storage conditions. netpharmalab.es
The following table outlines typical conditions for long-term stability testing as per different climatic zones:
| Climatic Zone | Long-Term Storage Condition |
| I | 21°C / 45% RH |
| II | 25°C / 60% RH |
| III | 30°C / 35% RH |
| IVa | 30°C / 65% RH |
| IVb | 30°C / 75% RH |
Data sourced from WHO recommendations. archivepp.comwho.int
The kinetics of degradation can be determined by monitoring the concentration of this compound over time under different conditions. This information is crucial for predicting the product's stability profile and ensuring it remains within specification throughout its intended shelf life.
Environmental Fate and Ecotoxicological Research Methodologies
Biodegradation Pathways and Kinetics under Aerobic and Anaerobic Conditions
Biodegradation is a critical process that determines the persistence of a chemical in the environment. For surfactants like Lactamidopropyl trimonium chloride, which are often released into wastewater, understanding their degradation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions is essential.
The structure of this compound, featuring an amide linkage, is significant for its biodegradability. Amide bonds can be susceptible to enzymatic hydrolysis, which is often a key initial step in the biodegradation pathway. This cleavage would break the molecule into smaller, more readily biodegradable fragments. It has been noted that amidoamine quaternary ammonium (B1175870) compounds are considered biodegradable. justia.comepo.org Furthermore, surfactants based on amino acids are generally recognized for their favorable biodegradation profiles. premiumbeautynews.com
The general pathway for the biodegradation of amidoamine-based cationic surfactants is expected to involve the initial cleavage of the amide bond, followed by the degradation of the resulting fatty acid and the amine-containing fragments. The ultimate biodegradability, the complete conversion of the organic molecule to carbon dioxide, water, and mineral salts, is the most comprehensive measure of its environmental persistence.
Research on the kinetics of biodegradation would involve laboratory studies that measure the rate of disappearance of the parent compound and the formation of degradation products over time. These studies are typically conducted using standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which simulate environmental conditions found in wastewater treatment plants or surface waters.
Table 1: Representative Biodegradation Data for Structurally Similar Surfactants
| Compound Type | Test Method | Biodegradation Level | Timeframe |
| Amidoamine Quaternary Ammonium Compounds | OECD 301B | Readily Biodegradable | 28 days |
| Vegetable-Based Quaternary Ammonium Compounds | ASTM D6868-03 | Considered Biodegradable | 90 days |
| Amino Acid-Based Surfactants | Not specified | Readily Biodegradable | Not specified |
Methodologies for Assessing Aquatic and Terrestrial Ecotoxicity (e.g., to algal species, aquatic invertebrates)
Ecotoxicity testing is crucial for determining the potential harm a chemical may pose to environmental organisms. For aquatic environments, standardized tests are conducted on representatives of different trophic levels, typically algae, aquatic invertebrates (like Daphnia), and fish.
The methodologies for these assessments are well-established in OECD guidelines:
Algal Growth Inhibition Test (OECD 201): This test evaluates the effect of the chemical on the growth of freshwater algae, such as Selenastrum capricornutum. The endpoint is typically the EC50, the concentration that causes a 50% reduction in algal growth over a 72-hour period.
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to Daphnia magna, a small crustacean. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.
Cationic surfactants, as a class, are known to exhibit toxicity to aquatic organisms, which is a key concern for their environmental risk assessment. ca.gov The positive charge on the molecule can interact with the negatively charged cell membranes of aquatic organisms, leading to adverse effects. However, amino acid-based surfactants have been developed with the aim of having improved environmental profiles, including lower toxicity. premiumbeautynews.com
Terrestrial ecotoxicity is also a consideration, particularly as sewage sludge containing adsorbed surfactants may be applied to land. Methodologies for assessing terrestrial toxicity involve tests on soil-dwelling organisms such as earthworms, and on terrestrial plants.
Table 2: Representative Aquatic Ecotoxicity Data for Cationic Surfactants
| Organism | Test Type | Endpoint | Value (mg/L) | Compound Class |
| Algae (Selenastrum capricornutum) | Growth Inhibition | 72h EC50 | 0.06 - 3 | Cationic Surfactants |
| Invertebrate (Daphnia magna) | Acute Immobilisation | 48h EC50 | 0.1 - 45 | Cationic Surfactants |
| Fish | Acute Toxicity | 96h LC50 | 1 - 42 | Cationic Surfactants |
Note: This table provides a range of toxicity values for the general class of cationic surfactants to illustrate the potential ecotoxicity. Specific values for this compound are not available.
Bioaccumulation Potential and Environmental Persistence Studies
Bioaccumulation refers to the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues to a concentration higher than that in the surrounding medium. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow). A high Log Kow suggests a greater potential to accumulate in fatty tissues.
For QACs, there is a concern about their environmental persistence. premiumbeautynews.com While some may be biodegradable under ideal conditions, their strong tendency to adsorb to sediment and sludge can limit their availability for degradation, thus increasing their persistence in the environment. ca.gov
Studies on bioaccumulation and persistence would involve:
Determination of Log Kow: Using experimental methods or validated computational models.
Bioaccumulation in Fish (OECD 305): A test to measure the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in the fish to its concentration in the water.
Simulation Tests: Laboratory studies that simulate environmental compartments (e.g., water, sediment) to determine the chemical's half-life and long-term behavior.
Development of Analytical Methods for Detection and Quantification in Environmental Matrices (e.g., wastewater, sediment)
To monitor the presence and concentration of this compound in the environment, sensitive and specific analytical methods are required. These methods are crucial for understanding its environmental distribution and for assessing the effectiveness of wastewater treatment processes in removing it.
Common analytical techniques for the determination of cationic surfactants in environmental samples like wastewater and sediment include:
Colorimetry and Spectrophotometry: These methods are often used for the determination of total cationic surfactants. cir-safety.org
Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate the target compound from complex environmental matrices.
Mass Spectrometry (MS): Often coupled with chromatography (e.g., LC-MS), mass spectrometry provides high sensitivity and specificity for the identification and quantification of the compound at trace levels. cir-safety.org
The development of these methods involves optimizing sample preparation techniques, such as solid-phase extraction (SPE), to isolate and concentrate the analyte from the environmental matrix before instrumental analysis.
Life Cycle Assessment (LCA) and Sustainable Synthesis Practices
Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal. For a compound like this compound, an LCA would consider the environmental footprint of its synthesis, including the energy consumption and waste generated, as well as its fate and effects after use.
There is a growing trend in the chemical industry towards sustainable synthesis practices, often guided by the principles of Green Chemistry. premiumbeautynews.com For surfactants, this includes:
Use of Renewable Feedstocks: Utilizing plant-based materials, such as vegetable oils and amino acids, instead of petrochemical sources. premiumbeautynews.com this compound is derived from lactic acid, an amino acid, which aligns with this principle.
Solvent-Free or Greener Solvent Processes: Designing synthetic routes that minimize or eliminate the use of hazardous solvents.
Energy Efficiency: Developing processes that require less energy.
Waste Minimization: Aiming for high-yield reactions that produce minimal by-products.
The development of amino acid-based cationic surfactants is an example of this trend, with the goal of creating high-performance ingredients with improved environmental and safety profiles. premiumbeautynews.com
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Interaction Analysis
Spectroscopic methods are fundamental in confirming the molecular structure of Lactamidopropyl trimonium chloride and studying its interactions with other components in a formulation.
Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful tool for identifying the functional groups present in the molecule. For a compound like this compound, the FTIR spectrum would be expected to show characteristic absorption bands. Studies on similar amide-containing quaternary ammonium (B1175870) compounds reveal key peaks that are instrumental for structural confirmation. rsc.orgbohrium.comnih.govmdpi.com For instance, the presence of a strong intermolecular hydrogen bond in some amide-containing cationic surfactants has been confirmed by FTIR. bohrium.comacs.org In the analysis of a novel hydroxyl-containing quaternary ammonium salt, N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium, FTIR was used to identify characteristic peaks for N-H stretching, C=O stretching, and various vibrations of the -CH2- groups, confirming the compound's structure. mdpi.com Similarly, the analysis of quaternary ammonium poly (amidoamine) dendrimers uses FTIR to track the conversion of primary amines to secondary amines during synthesis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and environment of atoms. Both ¹H and ¹³C NMR are crucial for elucidating the precise arrangement of protons and carbons. In related cationic surfactants containing amide groups, ¹H NMR has been used to study the aggregation behavior and the formation of hydrogen bonds. bohrium.comacs.orgpku.edu.cn For example, ¹H NMR spectra revealed that a combination of a short spacer and hydrogen bonding can lead to a slow exchange of molecules between the monomer and the aggregate state in certain gemini (B1671429) surfactants. pku.edu.cn Furthermore, 2D NMR techniques like ROESY can provide insights into the spatial proximity of different parts of the molecule in micellar structures, indicating, for example, that the amide group resides at the micellar interface. nih.gov
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns, confirming the compound's identity and purity. Techniques like Electrospray Ionization (ESI-MS) are particularly suitable for charged molecules like this compound. rsc.org High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful method for screening and identifying various quaternary ammonium compounds in complex matrices like wastewater and dust. rsc.orgresearchgate.netnih.govrsc.org This approach allows for both targeted analysis of known compounds and suspect screening for the identification of new or unexpected related substances. rsc.orgrsc.org
| Technique | Application for this compound | Analogous Compound Findings | Citation |
| FTIR | Identification of functional groups (amide, quaternary ammonium, alkyl chains). | Confirmed presence of N-H, C=O, and -CH2- groups in similar surfactants. | rsc.orgbohrium.comnih.govmdpi.com |
| NMR | Detailed structural elucidation and study of molecular interactions in solution. | Revealed aggregation behavior and hydrogen bonding in amide-containing cationic surfactants. | bohrium.comacs.orgpku.edu.cn |
| Mass Spec | Determination of molecular weight and identification of impurities. | LC-HRMS used for comprehensive screening of quaternary ammonium compounds. | rsc.orgresearchgate.netnih.govrsc.org |
Scattering Techniques for Supramolecular Structure and Particle Size Analysis
Scattering techniques are vital for understanding how this compound molecules self-assemble in solution to form larger structures like micelles, which is crucial for their performance in formulations.
Dynamic Light Scattering (DLS) is a non-destructive technique used to measure the hydrodynamic size of particles in a solution. unchainedlabs.comnih.govuci.edu By analyzing the fluctuations in scattered light intensity caused by the Brownian motion of particles, DLS can determine the size distribution of micelles or polymer aggregates. unchainedlabs.comuci.edunih.gov This is essential for assessing the stability and predicting the behavior of formulations. For related cationic surfactants, DLS has been used to study their aggregation behavior and the formation of different-sized aggregates. bohrium.comacs.org
Small-Angle Neutron/X-ray Scattering (SANS/SAXS) provide more detailed information about the shape, size, and internal structure of micelles and other supramolecular assemblies. nih.govnih.gov These techniques are powerful for investigating the interactions between surfactants and other macromolecules. nih.govresearchgate.net For example, SAXS has been used to study the aggregate structures of gemini surfactants, revealing how the spacer structure affects their aggregation behavior. rsc.org SANS, in conjunction with other techniques, has been employed to study the interactions of poly(amidoamine) dendrimers with surfactants, providing insights into the structure of the resulting complexes. researchgate.net
| Technique | Information Gained | Relevance to this compound | Citation |
| DLS | Hydrodynamic size and size distribution of aggregates. | Assessing micelle formation and stability in formulations. | bohrium.comacs.orgunchainedlabs.comnih.govuci.edunih.gov |
| SANS/SAXS | Detailed shape, size, and internal structure of micelles. | Understanding the influence of molecular structure on self-assembly. | nih.govnih.govresearchgate.netrsc.org |
Chromatographic Methods for Purity Assessment and Molecular Weight Distribution
Chromatographic techniques are indispensable for separating complex mixtures and are used to assess the purity and molecular weight distribution of polymeric materials.
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight distribution of polymers. For cationic polymers, a significant challenge is the potential for interaction between the positively charged polymer and the negatively charged stationary phase of the chromatography column. chromatographyonline.comobrnutafaza.hr To overcome this, specialized columns with a modified surface, such as those with cationic functionalities, are used to prevent these interactions and allow for accurate analysis under low salt conditions. chromatographyonline.comobrnutafaza.hrhplc.eu The use of triple detection systems (light scattering, viscometer, and refractive index detectors) with SEC provides comprehensive information on absolute molecular weight, intrinsic viscosity, and molecular conformation. researchgate.net
| Method | Purpose | Key Consideration for Cationic Polymers | Citation |
| SEC/GPC | Purity and molecular weight distribution. | Use of specialized columns to prevent ionic interactions. | chromatographyonline.comobrnutafaza.hrhplc.euresearchgate.net |
Surface Sensitive Techniques for Adsorption Studies
The efficacy of this compound as a conditioning agent is directly related to its ability to adsorb onto surfaces like hair and skin. Surface-sensitive techniques provide invaluable information on this adsorption process.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, in-situ technique that measures the mass and viscoelastic properties of thin films adsorbing to a sensor surface. acs.orgdbc.wroc.plnih.gov It can be used to study the adsorption kinetics and the structure of the adsorbed layer of cationic surfactants on surfaces like silica (B1680970), which can serve as a model for hair. acs.orgdbc.wroc.plnih.govacs.org Studies on similar cationic surfactants like CTAB have used QCM-D to determine adsorption isotherms and monitor the dynamics of adsorption in real-time. acs.orgnih.gov The technique is also sensitive to the amount of water trapped in the adsorbed layer, which is crucial for understanding the state of the adsorbed film. acs.org
Atomic Force Microscopy (AFM) provides high-resolution topographical images of surfaces, allowing for the direct visualization of adsorbed surfactant and polymer layers. acs.orgnih.govresearchgate.net AFM can be operated in imaging mode to see the structure of adsorbed aggregates, such as micelles, on a substrate. acs.orgnih.gov It can also be used in force mode to measure the interaction forces between the AFM tip and the surface, providing information about the thickness and mechanical properties of the adsorbed layer. acs.orgresearchgate.netdtu.dk Studies on other cationic polymers and surfactants have used AFM to examine their adsorption onto silica from aqueous solutions, revealing details about the structure of the adsorbed layer and its response to external forces. acs.orgresearchgate.netdtu.dk
| Technique | Measurement | Application to this compound | Citation |
| QCM-D | Adsorbed mass and viscoelastic properties. | Studying adsorption kinetics and layer structure on hair/skin models. | acs.orgdbc.wroc.plnih.govacs.org |
| AFM | Surface topography and interaction forces. | Visualizing adsorbed layers and measuring their mechanical properties. | acs.orgnih.govresearchgate.netresearchgate.netdtu.dk |
Calorimetric Techniques for Interaction Thermodynamics
Calorimetric methods measure the heat changes associated with chemical and physical processes, providing fundamental thermodynamic data on interactions.
Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamics of binding interactions in solution. dtu.dkmalvernpanalytical.com By titrating a solution of this compound into a solution containing an interacting species (e.g., a protein or another polymer), ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.govacs.org This information is critical for understanding the driving forces behind the binding process, whether it is enthalpy-driven or entropy-driven. ITC has been widely used to study the interaction between ionic surfactants and proteins or polymers. dtu.dknih.govacs.org For instance, it has been shown that cationic surfactants can bind stoichiometrically to negatively charged poly(amino acids). nih.govacs.org
| Technique | Thermodynamic Parameters Measured | Insight Provided | Citation |
| ITC | Binding affinity (Kₐ), enthalpy (ΔH), stoichiometry (n). | Understanding the driving forces of interaction with other formulation components. | dtu.dkmalvernpanalytical.comnih.govacs.org |
Theoretical and Computational Studies
Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of Lactamidopropyl trimonium chloride, MD simulations can provide detailed insights into its behavior at interfaces, such as the hair surface or the oil-water interface in an emulsion, and its tendency to self-assemble into aggregates like micelles. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of particles evolve over time.
Research Findings:
At concentrations above the critical micelle concentration (CMC), MD simulations can illustrate the spontaneous formation of micelles. These simulations can elucidate the structure, size, and shape of these aggregates, as well as the dynamics of individual surfactant molecules entering and leaving the micelle. The lactamide (B1674226) group, with its hydrogen bonding capabilities, may influence the packing and hydration of the micellar corona.
The following table presents a hypothetical yet representative set of parameters that would be used in an MD simulation of this compound in an aqueous solution.
Table 1: Representative Parameters for Molecular Dynamics Simulation of this compound
| Parameter | Value/Description |
| Force Field | CHARMM36, AMBER |
| Water Model | TIP3P, SPC/E |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Time Step | 2 fs |
| Simulation Time | 100 ns - 1 µs |
| Boundary Conditions | Periodic |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, molecular geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are particularly useful for providing insights into the distribution of electrons and the nature of chemical bonds within the this compound molecule.
Research Findings:
Specific quantum chemical studies on this compound are not widely published. However, research on analogous cationic surfactants indicates that these calculations can reveal important features. vulcanchem.com For this compound, DFT calculations would likely show a high positive charge localization on the nitrogen atom of the quaternary ammonium (B1175870) headgroup, which is the primary site for electrostatic interactions. The calculations can also determine the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
Furthermore, these calculations can predict molecular properties such as dipole moment, polarizability, and vibrational frequencies, which can be correlated with experimental data. The lactamide group's electronic properties, including its ability to act as a hydrogen bond donor and acceptor, can also be quantified.
The following table presents a selection of predicted quantum chemical properties for a model quaternary ammonium surfactant, which would be similar to those expected for this compound.
Table 2: Predicted Quantum Chemical Properties of a Model Quaternary Ammonium Surfactant
| Property | Predicted Value | Method |
| Energy of HOMO | -6.5 eV | DFT/B3LYP |
| Energy of LUMO | 1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP |
| Dipole Moment | 8.5 D | DFT/B3LYP |
| Charge on Nitrogen Atom | +0.85 e | Mulliken Population Analysis |
Coarse-Grained Simulations of Polymer-Surfactant Interactions and Complex Formation
While all-atom MD simulations provide a high level of detail, they are computationally expensive for studying large systems over long timescales. Coarse-grained (CG) simulations address this limitation by grouping several atoms into a single "bead." This simplification allows for the investigation of larger-scale phenomena, such as the interaction of this compound with polymers in cosmetic formulations and the subsequent formation of complexes.
Research Findings:
There is a lack of specific coarse-grained simulation studies focused on this compound in the available literature. However, the principles of CG modeling have been extensively applied to similar polymer-surfactant systems. specialchem.com In a typical CG simulation of a shampoo or conditioner formulation, this compound molecules would be represented by a few beads corresponding to the hydrophilic head and hydrophobic tail. Similarly, polymers commonly used in these products, such as polyquaternium compounds, would be modeled as chains of beads.
These simulations can reveal how the surfactant and polymer interact to form complexes, which are crucial for the conditioning effect on hair. The simulations can predict the structure and stability of these complexes, the role of electrostatic and hydrophobic interactions in their formation, and how they deposit onto a model hair surface. The insights gained from CG simulations are valuable for designing formulations with desired rheological properties and enhanced performance.
The table below illustrates a possible coarse-graining scheme for this compound.
Table 3: Example of a Coarse-Graining Scheme for this compound
| Bead Type | Mapped Atoms | Bead Properties |
| Q | Trimethylammonium group | Charged, Hydrophilic |
| P | Propyl linker | Neutral, Hydrophobic |
| L | Lactamide group | Polar, Hydrophilic |
Predictive Modeling of Environmental Fate Parameters and Transport Phenomena
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a computational approach used to estimate the physicochemical and environmental fate properties of chemicals based on their molecular structure. For a cosmetic ingredient like this compound, these models are essential for assessing its potential environmental impact without extensive experimental testing.
Research Findings:
While a dedicated QSAR study for this compound is not publicly available, various software and databases can be used to predict its environmental fate. nih.gov These models use large datasets of known chemicals to build statistical relationships between molecular descriptors (e.g., molecular weight, logP, charge) and properties like biodegradability, bioaccumulation potential, and aquatic toxicity.
For this compound, QSAR models would likely predict a relatively low potential for bioaccumulation due to its water solubility, a property enhanced by its charged headgroup. Its biodegradability would depend on the ability of microorganisms to break down the amide and quaternary ammonium linkages. Predictive models can provide an initial assessment of these parameters, guiding further experimental studies if necessary. These computational tools are increasingly used in regulatory assessments to ensure the environmental safety of cosmetic ingredients. ewg.org
The following table presents a set of predicted environmental fate parameters for a representative cationic surfactant, which would be analogous to the expected values for this compound.
Table 4: Predicted Environmental Fate Parameters for a Model Cationic Surfactant
| Parameter | Predicted Value | Modeling Tool |
| Log Kow (Octanol-Water Partition Coefficient) | 1.5 | EPI Suite™ |
| Biodegradation Half-Life | 20 days | BIOWIN™ |
| Aquatic Toxicity (LC50 to fish) | 5 mg/L | ECOSAR™ |
| Soil Adsorption Coefficient (Koc) | 300 L/kg | KOCWIN™ |
Emerging Applications and Future Research Directions for Lactamidopropyl Trimonium Chloride
Lactamidopropyl trimonium chloride, a quaternary ammonium (B1175870) compound (QAC), is primarily utilized in the personal care industry for its conditioning and antistatic properties. ontosight.aicosmileeurope.euspecialchem.com However, the inherent characteristics of its chemical class open up possibilities for its application in novel and advanced scientific fields. Future research is beginning to explore the potential of QACs, including structures like this compound, beyond their traditional uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
